molecular formula C9H8BrClN2 B15237037 (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile

(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile

Cat. No.: B15237037
M. Wt: 259.53 g/mol
InChI Key: LLZLHQCNLYKNPA-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile is an organic compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of an amino group, a nitrile group, and a substituted phenyl ring with bromine and chlorine atoms. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-chlorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile intermediate.

    Chiral Resolution: The racemic mixture of the aminonitrile is then resolved using chiral chromatography or enzymatic methods to obtain the (3S)-enantiomer.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for chiral resolution, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or imino derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.

Major Products

    Oxidation: Nitro or imino derivatives.

    Reduction: Primary amines.

    Substitution: Phenyl derivatives with different substituents.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile depends on its specific biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and nitrile groups allows it to form hydrogen bonds and interact with active sites of proteins.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile: The enantiomer of the compound with potentially different biological activities.

    3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile: The racemic mixture of the compound.

    3-Amino-3-(4-chlorophenyl)propanenitrile: A similar compound without the bromine atom.

Uniqueness

(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile is unique due to its specific stereochemistry and the presence of both bromine and chlorine substituents on the phenyl ring, which can significantly influence its reactivity and biological activity.

Properties

Molecular Formula

C9H8BrClN2

Molecular Weight

259.53 g/mol

IUPAC Name

(3S)-3-amino-3-(4-bromo-3-chlorophenyl)propanenitrile

InChI

InChI=1S/C9H8BrClN2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1

InChI Key

LLZLHQCNLYKNPA-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CC#N)N)Cl)Br

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)N)Cl)Br

Origin of Product

United States

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